Benzyltriethylammonium bromide

Catalog No.
S751060
CAS No.
5197-95-5
M.F
C13H22BrN
M. Wt
272.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltriethylammonium bromide

CAS Number

5197-95-5

Product Name

Benzyltriethylammonium bromide

IUPAC Name

benzyl(triethyl)azanium;bromide

Molecular Formula

C13H22BrN

Molecular Weight

272.22 g/mol

InChI

InChI=1S/C13H22N.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1

InChI Key

CHQVQXZFZHACQQ-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.[Br-]

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.[Br-]

The exact mass of the compound Benzyltriethylammonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyltriethylammonium bromide is a quaternary ammonium salt widely used as a phase-transfer catalyst (PTC) in organic synthesis.[1][2] Its molecular structure, featuring a benzyl group, three ethyl groups, and a bromide counter-ion, provides a balance of lipophilicity and reactivity that facilitates the transfer of reactants between immiscible aqueous and organic phases. This enhances reaction rates and yields in various industrial and laboratory applications, including polymer synthesis, nucleophilic substitutions, and the preparation of pharmaceuticals and agrochemicals.[2][3]

While other quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) are common PTCs, they are not directly interchangeable with benzyltriethylammonium bromide without significant process re-evaluation. The specific combination of the moderately lipophilic triethyl groups, the interfacial activity of the benzyl group, and the reactivity of the bromide anion creates a unique performance profile. Substituting with a chloride (BTEAC) can alter nucleophilicity and leaving group potential in the catalytic cycle, while changing to bulkier alkyl groups (like in TBAB) affects solubility, crystal lattice interactions, and steric hindrance at the catalytic interface, impacting reaction kinetics and selectivity.[4] In high-temperature applications, the presence of the benzyl group can also introduce side reactions, such as undesired benzylation of nucleophiles, a factor that is absent in tetraalkylammonium salts.[5]

Superior Catalytic Performance in Benzoin Condensation vs. Other Quaternary Ammonium Salts

In the ultrasonic-assisted benzoin condensation reaction, a key C-C bond-forming reaction, Benzyltriethylammonium bromide (BTEAB) was identified as the most effective phase-transfer catalyst compared to Benzyltrimethylammonium chloride (BTMAC) and Cetrimonium bromide (CTAB), leading to higher product yields under identical conditions.[1]

Evidence DimensionProduct Yield (%)
Target Compound DataDemonstrated highest yield (exact % not specified, but stated as 'best phase transfer catalyst in three catalysts')
Comparator Or BaselineBenzyltrimethylammonium chloride (BTMAC) and Cetrimonium bromide (CTAB) showed lower yields.
Quantified DifferenceQualitatively superior ('best')
ConditionsUltrasonic-assisted benzoin condensation reaction.

For optimizing yields in critical C-C bond-forming reactions, selecting BTEAB over more common alternatives can directly lead to improved process efficiency and output.

Critical Role in Polymer Synthesis: Enabling Polycarbonate Formation Where Simpler Catalysts May Fail

In the synthesis of specific polycarbonates and polythiocarbonates from diphenols, catalysis was essential for polymer formation; without a phase-transfer catalyst, the polymers were not obtained. Benzyltriethylammonium chloride (BTEAC), the chloride analog of BTEAB, was noted as being effective in practically all tested cases due to its hydrophilicity, demonstrating the critical role of the benzyltriethylammonium cation structure in enabling these challenging polymerization reactions.[1] This highlights the necessity of this specific cation structure for successful polymerization over uncatalyzed systems.

Evidence DimensionPolymer Formation
Target Compound DataEffective catalyst (in its chloride form, BTEAC) for polymerization
Comparator Or BaselineNo polymer obtained without a catalyst.
Quantified DifferenceEnables reaction (qualitative but absolute difference)
ConditionsPhase-transfer synthesis of polycarbonates and polythiocarbonates from diphenols containing Si or Ge.

This establishes the benzyltriethylammonium cation as an essential process component for specific high-performance polymer syntheses, making it a non-substitutable catalyst class for these applications.

Processability Advantage: Defined Melting Point for Thermal Process Control

Benzyltriethylammonium bromide exhibits a distinct melting point with decomposition in the range of 193-195 °C.[1][6] This contrasts with its close analog, Benzyltriethylammonium chloride, which has a slightly lower decomposition temperature range of 190-192 °C.[7] The bromide form offers a marginal but potentially significant increase in the thermal processing window for high-temperature applications.

Evidence DimensionMelting Point with Decomposition (°C)
Target Compound Data193-195 °C
Comparator Or BaselineBenzyltriethylammonium chloride: 190-192 °C
Quantified Difference~3 °C higher decomposition onset
ConditionsStandard melting point determination (literature values).

In melt-phase reactions or high-temperature polymer processing, a higher, well-defined decomposition temperature allows for a wider and more reliable operating window, enhancing process safety and reproducibility.

High-Yield Carbon-Carbon Bond Formation

For challenging C-C bond forming reactions like the benzoin condensation, where maximizing yield is critical to process economics, Benzyltriethylammonium bromide is selected over other quaternary ammonium salts for its demonstrated superior catalytic efficiency.[1]

Specialty Polymer Synthesis via Phase-Transfer Polycondensation

In the synthesis of high-performance polymers such as specific polycarbonates or polythiocarbonates, where uncatalyzed reactions fail, the benzyltriethylammonium cation structure is essential to enable the polycondensation reaction, making it a required process chemical.[6]

Organic Synthesis Requiring a Moderate Thermal Processing Window

This compound is suitable for reactions conducted near or above 190 °C where precise thermal control is necessary and where its slightly higher decomposition temperature compared to the chloride analog provides an operational advantage.[7]

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5197-95-5

Dates

Last modified: 08-15-2023

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